1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine

Description

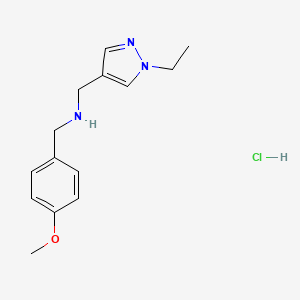

1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is a methanamine derivative featuring a 1-ethyl-substituted pyrazole ring and a 4-methoxybenzyl group. Its molecular formula is C₁₄H₁₉N₃O (MW: 245.33 g/mol).

Properties

Molecular Formula |

C14H20ClN3O |

|---|---|

Molecular Weight |

281.78 g/mol |

IUPAC Name |

N-[(1-ethylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C14H19N3O.ClH/c1-3-17-11-13(10-16-17)9-15-8-12-4-6-14(18-2)7-5-12;/h4-7,10-11,15H,3,8-9H2,1-2H3;1H |

InChI Key |

ONQZWAIQNWEFBT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CNCC2=CC=C(C=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Alkylation: The ethyl group can be introduced via alkylation of the pyrazole ring using ethyl halides under basic conditions.

Formation of Methanamine Moiety: The methanamine moiety can be introduced through reductive amination of the corresponding aldehyde or ketone with ammonia or an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar steps but optimized for yield and purity. This may include the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the methoxybenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a ligand in biochemical assays or as a probe in biological studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound’s analogs differ primarily in:

- Heteroaromatic core (pyrazole, thiophene, naphthalene, or furan).

- Substituents on the aromatic rings and methanamine linker.

- Physicochemical properties (e.g., lipophilicity, solubility).

Table 1: Structural and Molecular Comparison

Pharmacological and Functional Insights

- REV-ERBα Modulation : Compound 13 (thiophene core) demonstrated activity as a REV-ERBα ligand, highlighting the importance of the nitrothiophene group in receptor binding .

- Acetylcholinesterase Inhibition : Analogs like N-(4-methoxybenzyl)-2-oxoindoline-5-carboxamide () showed inhibitory activity against acetylcholinesterase, suggesting the methoxybenzyl group may enhance interaction with enzyme active sites .

- Safety Profiles : Pyrazole derivatives with methyl or ethyl substituents (e.g., ) are classified as irritants (H315, H319), indicating shared reactivity risks with the target compound .

Physicochemical Properties

- Lipophilicity : The ethyl group on the pyrazole in the target compound increases lipophilicity compared to methyl-substituted analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.

- Melting Points : Analogs with rigid aromatic cores (e.g., naphthalene in ) exhibit higher melting points (~277 g/mol) than the target compound, likely due to enhanced crystallinity .

Biological Activity

1-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the synthesis, biological evaluations, and molecular modeling studies associated with this compound, highlighting its efficacy against various cancer cell lines and its mechanism of action.

The compound is characterized by the following chemical properties:

- Molecular Formula : C14H20N4O

- Molecular Weight : 276.34 g/mol

- CAS Number : 1856066-66-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with methoxybenzylamine under controlled conditions. The purification of the product can be achieved through recrystallization or chromatography techniques to ensure high purity levels.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. The following table summarizes the findings related to the anticancer activity of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 24.5 | Induction of apoptosis and cell cycle arrest |

| HepG2 (Liver) | 30.0 | Inhibition of proliferation via mitochondrial pathway |

| A549 (Lung) | 18.7 | Activation of caspase pathways leading to apoptosis |

| HeLa (Cervical) | 22.3 | Disruption of microtubule dynamics |

The compound has shown promising results in inhibiting cell growth across multiple cancer types, including breast, liver, lung, and cervical cancers, with IC50 values indicating effective potency.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

- Caspase Activation : The compound activates caspases, which are crucial for the execution phase of cell apoptosis.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing them from dividing.

- Mitochondrial Dysfunction : By inducing mitochondrial stress, it leads to the release of cytochrome c and subsequent activation of apoptotic pathways.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of similar pyrazole derivatives in clinical settings:

-

Study on Breast Cancer Cells (MDA-MB-231) :

- A derivative similar to this compound was tested for its ability to inhibit tumor growth in vivo.

- Results indicated a significant reduction in tumor size when administered at a dosage corresponding to an IC50 value observed in vitro.

-

Liver Cancer Model (HepG2) :

- In an animal model, treatment with the compound led to a marked decrease in liver tumor proliferation.

- Histological analysis revealed increased apoptosis rates within treated tissues compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.